Oxidative Catabolic Pathway Substrate Preference: 2-Deoxy-D-ribonate vs. 2-Deoxy-D-ribose
In Pseudomonas simiae, genome-wide mutant fitness assays demonstrated that the 2-deoxy-D-ribonate dehydrogenase (EC 1.1.1.M55) and downstream β-keto acid cleavage enzyme are essential for growth on deoxyribonate but not on alternative carbon sources [1]. While deoxyribose can be oxidized to deoxyribonate via a molybdenum-dependent dehydrogenase and lactonase, the oxidative pathway is genetically separable: mutants in the lactonase gene show stronger fitness defects on deoxyribose than on deoxyribonate [1]. This confirms that 2-deoxy-D-ribonate is the direct entry point into the oxidative catabolic pathway, whereas 2-deoxy-D-ribose requires prior enzymatic conversion [1]. Quantitative fitness values (log₂ fold change in mutant abundance) for the dehydrogenase gene PS417_07245 show strong negative phenotypes on both deoxyribose and deoxyribonate relative to glucose, with the effect on deoxyribonate being independent of the upstream lactonase [1].
| Evidence Dimension | Genetic requirement for catabolic enzyme utilization |
|---|---|
| Target Compound Data | 2-deoxy-D-ribonate: dehydrogenase mutant PS417_07245 shows strong negative fitness (log₂ fold change < −2) on deoxyribonate as sole carbon source. |
| Comparator Or Baseline | 2-deoxy-D-ribose: same mutant shows strong negative fitness on deoxyribose; however, lactonase mutant shows fitness defect only on deoxyribose, not on deoxyribonate. |
| Quantified Difference | Lactonase is dispensable for growth on 2-deoxy-D-ribonate but required for growth on 2-deoxy-D-ribose, establishing deoxyribonate as the direct substrate for the dehydrogenase step. |
| Conditions | Pseudomonas simiae WCS417 genome-wide mutant fitness assays; pooled barcoded transposon library; 6 replicate deoxyribose assays, 3 replicate deoxyribonate assays; log₂ fold change quantification by DNA sequencing. |
Why This Matters
This demonstrates that 2-deoxy-D-ribonate, not 2-deoxy-D-ribose, is the authentic physiological substrate for the oxidative catabolic pathway—critical for researchers studying deoxyribose metabolism or engineering catabolic pathways.
- [1] Price MN, et al. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems. 2019;4(1):e00297-18. Figures 1B, 2. View Source
